Dichlorvos-d6

説明

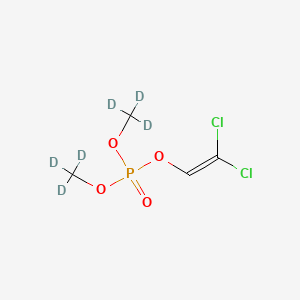

Structure

3D Structure

特性

IUPAC Name |

2,2-dichloroethenyl bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBRKCOSUFCWJD-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661917 | |

| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-53-8 | |

| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dichlorvos-d6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dichlorvos-d6 is the deuterated form of Dichlorvos, an organophosphate insecticide. In this isotopically labeled compound, the six hydrogen atoms on the two methyl groups are replaced with deuterium. This substitution makes this compound an ideal internal standard for the quantitative analysis of Dichlorvos in various matrices using mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to those of Dichlorvos, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation in a mass spectrum.

Chemical Identity and Structure

This compound, also known as DDVP-d6, is chemically named 2,2-dichloroethenyl bis(trideuteriomethyl) phosphate.[1][2][3] Its molecular formula is C₄HD₆Cl₂O₄P.[2][3]

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,2-dichloroethenyl bis(trideuteriomethyl) phosphate | [1][2] |

| Synonyms | This compound, DDVP-d6, Dichlorovinyl Dimethyl Phosphate-d6 | [2][3] |

| CAS Number | 203645-53-8 | [1][2][3] |

| Molecular Formula | C₄HD₆Cl₂O₄P | [2][3] |

| Molecular Weight | ~227.01 g/mol | [1] |

| Appearance | Colorless to amber liquid | |

| Solubility | Soluble in methanol | [3] |

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

A potential synthetic scheme for this compound is illustrated below. This process would likely start with deuterated methanol (CD₃OH) to introduce the deuterium labels.

Caption: Plausible synthesis pathway for this compound.

Experimental Protocols: Quantification of Dichlorvos using this compound Internal Standard

This compound is primarily used as an internal standard to improve the accuracy and precision of Dichlorvos quantification in complex matrices by correcting for matrix effects and variations during sample preparation and analysis.

General Workflow

The general workflow for using this compound as an internal standard is as follows:

Caption: General workflow for Dichlorvos analysis using this compound.

Detailed Methodologies

Below are generalized, detailed protocols for the analysis of Dichlorvos in food and environmental water samples using this compound as an internal standard. These protocols are based on commonly employed techniques in analytical chemistry.

1. Analysis of Dichlorvos in Food Samples by GC-MS/MS

This method is suitable for a variety of food matrices, including fruits, vegetables, and cereals.

-

Sample Preparation (QuEChERS Method)

-

Homogenize 10 g of the food sample.

-

Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Add dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

-

Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

-

Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

-

-

GC-MS/MS Instrumental Parameters (Illustrative)

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Program: Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 280 °C at 10 °C/min (hold 5 min).

-

-

Mass Spectrometer (Triple Quadrupole):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Dichlorvos: Precursor ion m/z 221 -> Product ions m/z 109, 79.

-

This compound: Precursor ion m/z 227 -> Product ions m/z 115, 85.

-

-

-

-

Quantification:

-

Create a calibration curve using standards of Dichlorvos at different concentrations, each containing a fixed concentration of this compound.

-

Calculate the response ratio of the analyte (Dichlorvos) to the internal standard (this compound).

-

Determine the concentration of Dichlorvos in the sample by comparing its response ratio to the calibration curve.

-

2. Analysis of Dichlorvos in Environmental Water by LC-MS/MS

This method is suitable for surface water, groundwater, and wastewater samples.

-

Sample Preparation (Solid-Phase Extraction - SPE)

-

Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.

-

Add a known amount of this compound internal standard solution to the filtered water.

-

Condition an SPE cartridge (e.g., C18, 500 mg) with methanol followed by deionized water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with deionized water.

-

Dry the cartridge under vacuum or with a stream of nitrogen.

-

Elute the analytes with a suitable solvent (e.g., 5 mL of ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumental Parameters (Illustrative)

-

Liquid Chromatograph:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Dichlorvos: Precursor ion m/z 221 -> Product ions m/z 109, 185.

-

This compound: Precursor ion m/z 227 -> Product ions m/z 115, 191.

-

-

-

-

Quantification:

-

The quantification process is analogous to the GC-MS/MS method, using a calibration curve prepared with standards containing the internal standard.

-

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Dichlorvos in complex matrices. Its use as an internal standard effectively compensates for analytical variability, leading to high-quality data essential for research, regulatory monitoring, and safety assessments in the fields of environmental science, food safety, and toxicology. The provided protocols offer a foundational framework for the application of this compound in a research setting. It is crucial for researchers to validate these methods for their specific matrix and instrumentation to ensure optimal performance.

References

Dichlorvos-d6: A Technical Guide for Researchers

An in-depth overview of the physical, chemical, and analytical properties of Dichlorvos-d6, a critical internal standard for the quantification of the organophosphate insecticide Dichlorvos. This document is intended for researchers, scientists, and drug development professionals, providing key data, experimental methodologies, and workflow visualizations to support advanced analytical applications.

Core Physical and Chemical Properties

This compound, the deuterated analogue of Dichlorvos, is primarily utilized as an internal standard in analytical chemistry.[1] Its physical and chemical properties are nearly identical to its non-labeled counterpart, which is essential for its role in isotope dilution mass spectrometry. This similarity ensures it behaves consistently during sample preparation and analysis, allowing for accurate quantification by correcting for analyte loss. The key difference is its higher mass, which allows it to be distinguished by mass spectrometry.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 2,2-dichloroethenyl bis(trideuteriomethyl) phosphate |

| Synonyms | DDVP-d6, Dichlorovinyl Dimethyl Phosphate-d6 |

| CAS Number | 203645-53-8 |

| Molecular Formula | C₄HD₆Cl₂O₄P |

| Molecular Weight | 227.01 g/mol |

| Appearance | Colorless to amber liquid; also available as a solid or oil |

| Melting Point | >168°C (decomposes) |

| Boiling Point | 140°C at 1 mmHg (for unlabeled Dichlorvos) |

| Density | Approximately 1.4 g/cm³ |

| Solubility | Soluble in methanol and alcohol |

| Isotopic Purity | ≥95.0 atom % D to ≥99% deuterated forms (d1-d6) |

| Chemical Purity | Typically ≥98% (HPLC) |

Experimental Protocols: Quantification of Dichlorvos

This compound is the preferred internal standard for the quantification of Dichlorvos in various matrices, including environmental and biological samples, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Sample Preparation: QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Methodology:

-

Homogenization: Weigh 15 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution.

-

Extraction: Add 15 mL of 1% glacial acetic acid in acetonitrile. Add the contents of a QuEChERS AOAC extraction pouch containing magnesium sulfate and sodium acetate.

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 3,700 rpm for 5 minutes.

-

Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.

-

Final Dilution: Take 100 µL of the cleaned extract and dilute to 1 mL with water prior to LC-MS/MS analysis.[2]

Instrumental Analysis: GC-MS/MS for Water Samples

This protocol outlines the analysis of Dichlorvos in water using a large volume injection technique with GC-MS/MS.

Methodology:

-

Sample Extraction:

-

Take a 1 L water sample and spike with this compound internal standard.

-

Adjust the pH to 7 to minimize hydrolysis of Dichlorvos.[3]

-

Extract the sample with 25 mL of dichloromethane and 5 mL of isohexane.

-

Combine the solvent fractions, dry with sodium sulfate, and concentrate to 0.5 mL using an evaporation system. The final solvent should be 100% isohexane.[4]

-

-

GC-MS/MS Conditions:

-

System: A gas chromatograph coupled with a tandem mass spectrometer (e.g., Thermo Scientific TRACE 1310 GC and TSQ 8000 EVO MS).[4]

-

Injection: Large volume injection of the extract.

-

Column: A suitable capillary column for pesticide analysis (e.g., Thermo Scientific TR-Pesticide).

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification: The concentration of Dichlorvos is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental flows related to the use and action of this compound and its unlabeled counterpart.

The primary mechanism of toxicity for Dichlorvos is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound standards.

-

Short-term storage: For daily or weekly use, store in a refrigerator at 0-4°C, protected from light.

-

Long-term storage: For periods of months to years, store at -20°C in a tightly sealed container under an inert atmosphere.

-

Stability: When stored correctly, this compound is stable for at least two years. It is important to prevent exposure to moisture to avoid hydrolysis.

References

Dichlorvos-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Dichlorvos-d6, including its chemical properties, analytical methodologies, and mechanisms of action.

This compound is the deuterated analog of Dichlorvos, an organophosphate insecticide. Its primary application in a research setting is as an internal standard for the accurate quantification of Dichlorvos in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Chemical and Physical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| CAS Number | 203645-53-8 |

| Molecular Weight | 227.01 g/mol |

| Molecular Formula | C₄HCl₂D₆O₄P |

| Synonyms | DDVP-d6, Dichlorovinyl Dimethyl Phosphate-d6, Phosphoric acid 2,2-dichloroethenyl di(methyl-d3) ester |

Mechanism of Action: Signaling Pathways

Dichlorvos, and by extension its isotopologue this compound, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE). This enzyme is critical for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of nerve function.

Furthermore, Dichlorvos has been shown to interact with M2 muscarinic receptors. This interaction can lead to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, impacting downstream signaling pathways.

Experimental Protocols

Quantification of Dichlorvos using this compound as an Internal Standard

1. Representative Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of Dichlorvos in biological samples. Optimization will be required based on the specific matrix and instrumentation.

-

Sample Preparation:

-

To 1 mL of plasma or homogenized tissue, add a known amount of this compound in a suitable solvent (e.g., 50 µL of a 1 µg/mL solution in acetonitrile).

-

Perform a liquid-liquid extraction by adding 5 mL of hexane, followed by vortexing for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

-

-

GC-MS Conditions:

-

GC Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Dichlorvos (e.g., m/z 109, 185, 79) and this compound (e.g., m/z 115, 191).

-

-

Quantification:

-

Prepare a calibration curve by analyzing standards containing known concentrations of Dichlorvos and a fixed concentration of this compound.

-

The concentration of Dichlorvos in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

2. Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of Dichlorvos in aqueous or food matrices.

-

Sample Preparation (QuEChERS method):

-

To 10 g of a homogenized sample, add 10 mL of water and a known amount of this compound.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the acetonitrile supernatant for cleanup by dispersive solid-phase extraction (d-SPE).

-

After cleanup, the extract is ready for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Detector: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Dichlorvos and this compound.

-

-

Quantification:

-

Similar to the GC-MS method, quantification is achieved using an internal standard calibration curve based on the peak area ratios of the analyte to this compound.

-

M2 Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the interaction of Dichlorvos with the M2 muscarinic receptor.

-

Membrane Preparation:

-

Homogenize tissue known to express M2 receptors (e.g., rat heart) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled M2 receptor antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of Dichlorvos.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The data is used to generate a competition curve, from which the IC₅₀ (the concentration of Dichlorvos that inhibits 50% of the specific binding of the radioligand) can be determined.

-

The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

The Role of Dichlorvos-d6 in Advancing Scientific Research: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Dichlorvos-d6.

This compound, a deuterated analog of the organophosphate insecticide Dichlorvos, serves as a critical tool in modern analytical chemistry. Its primary application lies in its use as an internal standard for the precise and accurate quantification of Dichlorvos in a variety of complex matrices. This technical guide provides an in-depth overview of the applications of this compound in scientific research, complete with detailed experimental protocols, quantitative performance data, and visual representations of key processes. The stability and chemical similarity of this compound to its non-labeled counterpart make it an indispensable component in isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.

Core Application: Isotope Dilution Mass Spectrometry

The central role of this compound in scientific research is as an internal standard in isotope dilution mass spectrometry (IDMS) for the analysis of Dichlorvos.[1] This technique is widely employed in environmental monitoring, food safety testing, and toxicological studies to ensure the accuracy and reliability of analytical results.

The principle of IDMS relies on the addition of a known quantity of the isotopically labeled standard (this compound) to a sample prior to extraction and analysis. Because this compound is chemically identical to the native Dichlorvos, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, it is possible to accurately calculate the initial concentration of Dichlorvos in the sample, compensating for any procedural variations.

Quantitative Data Presentation

The use of this compound as an internal standard in conjunction with advanced analytical instrumentation such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the achievement of low detection limits and high precision. The following table summarizes typical quantitative performance data for the analysis of Dichlorvos using methods that employ a deuterated internal standard.

| Parameter | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Dichlorvos | Animal Tissues | LC-MS/MS | 0.07 µg/kg | 5 µg/kg | 85-106 | < 10.6 | |

| Dichlorvos | Water | LC-MS/MS | - | 0.01 µg/L | 100 | - | [2] |

| Dichlorvos | Fruits and Vegetables | LC-MS/MS | 2 ng/g | - | 70.2-88.9 | - | |

| Dichlorvos | Tomatoes | GC-MS | 1.63-10.5 mg/kg | 5.43-35 mg/kg | 83.84-119.73 | < 20.54 | [3] |

Experimental Protocols

A widely adopted and effective method for the extraction of pesticide residues, including Dichlorvos, from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The following is a detailed protocol for the analysis of Dichlorvos in vegetables using a modified QuEChERS extraction followed by GC-MS analysis, where this compound would be added as an internal standard.

Sample Preparation and Extraction (QuEChERS)

-

Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a blender and homogenize for 2 minutes.

-

Internal Standard Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of this compound solution in acetonitrile.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate and sodium acetate or other salt combinations) to the tube. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 3000-5000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortexing and Centrifugation: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at high speed for 2-5 minutes.

Instrumental Analysis (GC-MS/MS)

-

Extract Transfer: Transfer the cleaned extract into an autosampler vial.

-

Injection: Inject 1-2 µL of the final extract into the GC-MS/MS system.

-

GC Conditions (Typical):

-

Column: A mid-polarity capillary column suitable for pesticide analysis (e.g., DB-1701P).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS/MS Conditions (Typical for Dichlorvos):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): 185.

-

Product Ions (m/z): 109, 79.

-

This compound MRM transitions would be monitored separately.

-

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by Dichlorvos

Dichlorvos, like other organophosphate insecticides, exerts its toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[4][5][6] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Caption: Acetylcholinesterase inhibition by Dichlorvos.

Experimental Workflow: QuEChERS for Vegetable Analysis

The following diagram illustrates the logical flow of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of Dichlorvos from vegetable samples prior to instrumental analysis.

Caption: QuEChERS experimental workflow for vegetable analysis.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dichlorvos-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dichlorvos-d6. Understanding the stability of isotopically labeled standards is critical for ensuring the accuracy and reliability of analytical data in research and development. This document summarizes available data, outlines experimental protocols for stability assessment, and provides visual representations of degradation pathways.

Core Stability and Storage Recommendations

This compound, the deuterated analog of the organophosphate insecticide Dichlorvos, is primarily used as an internal standard in analytical chemistry for the precise quantification of Dichlorvos residues.[1] While specific, in-depth stability studies on this compound are not extensively published, recommendations from suppliers and the known behavior of the non-labeled parent compound provide a strong foundation for its proper handling and storage.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various suppliers:

-

Long-Term Storage: For maximum stability and to preserve the integrity of the standard over extended periods, storage at -20°C is consistently recommended.[2] Under these conditions, the product is stated to be stable for at least two years.[2]

-

Short-Term Storage: Some suppliers indicate that this compound may be stored at room temperature for short periods, such as during shipping.[2][3] Another source suggests storage at 2-8°C for shorter durations.[4]

-

Protection from Environmental Factors: It is crucial to protect this compound from light and moisture.[3] The product should be stored in a dry, sealed container.[1] One supplier explicitly advises avoiding UV radiation and sunlight.[4]

General Handling

When handling this compound, standard laboratory safety protocols for toxic substances should be followed. It is fatal if swallowed or in contact with skin and may cause an allergic skin reaction.[3] It is also harmful if inhaled and is suspected of causing cancer.[3] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[4] Handling should be performed in a well-ventilated area, and the formation of aerosols should be prevented.[4]

Quantitative Stability Data

The primary degradation pathway for Dichlorvos in the environment is hydrolysis.[5][6] The rate of hydrolysis is significantly influenced by pH and temperature.

Table 1: Hydrolysis of Dichlorvos at Various pH Values

| pH | Temperature (°C) | Half-life | Reference |

| < 3.3 | Not specified | No degradation observed after 96 hours | --INVALID-LINK-- |

| 6.1 | Winter | > 180 days in filtered water | --INVALID-LINK-- |

| 6.9 | Not specified | 26% degradation in 4 days | --INVALID-LINK-- |

| 7.0 | 37 | 3.81 minutes (microbial degradation) | [efficient-hydrolysis-of-dichlorvos-in-water-by-stenotrophomonas-acidaminiphila-g1-and-methyl-parathion-hydrolase] |

| 7.3 | Winter | Disappeared after 81 days in river water | --INVALID-LINK-- |

| 8.1 | Winter | Disappeared after 34 days in seawater | --INVALID-LINK-- |

| 9.3 | Not specified | > 99% degradation in 2 days | --INVALID-LINK-- |

Table 2: Thermal Degradation of Dichlorvos in Water

| Temperature (°C) | Half-life |

| 16 | 42.6% degradation in 5 min (microbial) |

| 25 | 46.3% degradation in 5 min (microbial) |

| 30 | 48.3% degradation in 5 min (microbial) |

| 37 | 50.9% degradation in 5 min (microbial) |

| 42 | 52.1% degradation in 5 min (microbial) |

Note: The data in Table 2 is for microbial degradation, which is a significant factor in environmental fate but may differ from abiotic thermal degradation. PubChem data indicates that Dichlorvos may decompose at high temperatures, emitting toxic fumes.[7]

Photostability of Dichlorvos:

Dichlorvos does not strongly absorb UV light above 240 nm, suggesting that direct photolysis in the atmosphere is unlikely.[5][6][8] However, indirect photochemical transformation can occur. The half-life of Dichlorvos on glass plates exposed to UV light (~300 nm) was approximately 7.3 hours.[8] When exposed to "sunlight" radiation on glass plates, the half-life was less than 20 hours.[8] In aqueous solutions, no significant photodegradation was observed after 7 hours of exposure to high-pressure mercury vapor lamps.[8]

Degradation Pathways

The primary degradation pathway for Dichlorvos, and presumably this compound, is hydrolysis, which leads to the formation of dimethyl phosphate and dichloroacetaldehyde.[6] Dichloroacetaldehyde can be further metabolized to dichloroethanol and dichloroacetic acid.

Experimental Protocols for Stability Assessment

For laboratories wishing to conduct their own stability studies on this compound, the following experimental workflows can be adapted. These protocols are based on general guidelines for the stability testing of isotopically labeled standards and analytical methods for Dichlorvos.

Long-Term Stability Study

This study aims to evaluate the stability of this compound under recommended long-term storage conditions.

Forced Degradation Study (Stress Testing)

This study is designed to identify potential degradation products and pathways under accelerated conditions.

Analytical Methodology

A validated, stability-indicating analytical method is essential for these studies. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques. The method should be able to separate this compound from its potential degradation products and provide accurate quantification.

Conclusion

This compound is a stable molecule when stored under the recommended conditions of -20°C in a sealed container, protected from light and moisture. While specific stability data for the deuterated form is limited, the well-documented hydrolysis and photodegradation pathways of Dichlorvos provide a strong basis for understanding its stability profile. For critical applications, it is recommended that laboratories establish the stability of their this compound working solutions under their specific storage and handling conditions by performing in-house stability studies. The experimental protocols and degradation pathway information provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the continued integrity and accurate use of this compound as an internal standard.

References

- 1. This compound [myskinrecipes.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Dichlorvos (dimethyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2829-0.01 [isotope.com]

- 4. witega.de [witega.de]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dichlorvos | C4H7Cl2O4P | CID 3039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apvma.gov.au [apvma.gov.au]

Navigating the Laboratory Landscape with Dichlorvos-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safe handling, storage, disposal, and analytical applications of Dichlorvos-d6 in a laboratory setting. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to ensure the highest standards of safety and procedural correctness.

Chemical and Physical Properties

This compound, the deuterated analog of Dichlorvos, is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Dichlorvos residues in various matrices.[1][2] Its physical and chemical properties are crucial for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Reference |

| Chemical Name | phosphoric acid, 2,2-dichloroethenyl di(methyl-d3) ester | [1] |

| Synonyms | DDVP-d6, Dichlorovinyl Dimethyl Phosphate-d6 | [1] |

| CAS Number | 203645-53-8 | [1][3] |

| Molecular Formula | C₄HD₆Cl₂O₄P | [1] |

| Molecular Weight | 227.01 g/mol | [2] |

| Form | Typically supplied as a solution in a solvent like methanol or acetone, or as a neat individual standard. | [1][4] |

| Purity | ≥95-98% chemical purity, with isotopic enrichment of ≥98-99 atom % D. | [2][3] |

| Solubility | Soluble in methanol. | [1] |

Hazard Identification and Safety Precautions

This compound is a highly hazardous substance and must be handled with extreme caution. The primary hazards are acute toxicity through inhalation, ingestion, and dermal contact. It is also suspected of causing cancer and is very toxic to aquatic life.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | ☠️ | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | ☠️ | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | ☠️ | H330: Fatal if inhaled. |

| Skin Sensitization | ⚠️ | H317: May cause an allergic skin reaction. |

| Carcinogenicity | ⚕️ | Suspected of causing cancer. |

| Aquatic Toxicity | 環境 | H400: Very toxic to aquatic life. |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| Protection Type | Specification |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when handling the substance outside of a certified fume hood. |

| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene) must be worn. |

| Eye Protection | Safety glasses with side shields or chemical goggles are mandatory. |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. |

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

Handling, Storage, and Disposal

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of vapors or aerosols.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

-

Prepare solutions in a fume hood to minimize inhalation exposure.

Storage Requirements

-

Temperature: Store refrigerated or at -20°C for long-term storage.[1] Short-term storage at room temperature away from light and moisture may be permissible for some formulations.[3]

-

Container: Keep the container tightly sealed.

-

Location: Store in a locked, well-ventilated area, segregated from incompatible materials.

Spill and Decontamination Procedures

In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.

Decontamination of Spills:

For organophosphate pesticides like Dichlorvos, decontamination can be achieved using the following:

-

Absorbent Material: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

-

Decontamination Solution:

-

Caustic Soda (Lye) or Lime: A 10% solution of lye or lime can be used to decompose the pesticide.

-

Household Bleach (Sodium Hypochlorite): Can also be used for decontamination.

-

-

Procedure:

-

Contain the spill with absorbent material.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Apply the decontamination solution to the spill area and allow it to react.

-

Absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.

-

Wash the area with soap and water.

-

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations. Never pour pesticides down the drain.

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Dichlorvos in various matrices, such as food and environmental samples, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The following is a representative protocol for the analysis of Dichlorvos in a food matrix using GC-MS/MS with this compound as an internal standard.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food.

-

Homogenization: Homogenize a representative 10-15 g sample of the food matrix.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[5]

-

Add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[5]

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and magnesium sulfate (to remove residual water).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube.

-

Sample for Analysis: The resulting supernatant is ready for GC-MS/MS analysis.

Instrumental Analysis (GC-MS/MS)

-

Gas Chromatograph (GC) System: Agilent Intuvo 9000 GC or similar.[6]

-

Mass Spectrometer (MS): Agilent 7010B Triple Quadrupole MS or similar.[6]

-

Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms Ultra Inert).

-

Injection Volume: 1-2 µL.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 25-30 °C/min to 150-200 °C.

-

Ramp: 5-10 °C/min to 280-300 °C, hold for 5-10 minutes.[6]

-

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Dichlorvos and this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dichlorvos | 185 | 109 | 10 |

| 185 | 79 | 20 | |

| This compound | 191 | 112 | 10 |

| 191 | 82 | 20 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Quantification

The concentration of Dichlorvos in the sample is determined by comparing the peak area ratio of the native Dichlorvos to the this compound internal standard against a calibration curve prepared with known concentrations of Dichlorvos and a constant concentration of this compound.

Visualizations

Logical Relationship: Hierarchy of Controls for this compound Handling

References

Commercial Availability and Application of Dichlorvos-d6 Certified Reference Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Dichlorvos-d6, a certified reference material (CRM), and its application as an internal standard in quantitative analytical methods. This compound is the isotopically labeled analog of Dichlorvos, an organophosphate insecticide.[1][2] The use of stable isotope-labeled internal standards is a critical component in modern analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1][3][4]

Commercial Availability of this compound Certified Reference Material

This compound is commercially available from several reputable suppliers as a certified reference material. These standards are essential for laboratories conducting food and environmental analysis to comply with regulatory limits.[5] The products are typically offered as solutions in various organic solvents or in a neat (pure) form. The table below summarizes the specifications from a selection of suppliers.

| Supplier | Catalog No. | Product Name/Description | Format/Solvent | Concentration | Purity/Isotopic Purity | CAS Number |

| Restek | 31987 | This compound Standard | Acetone | 100 µg/mL | Certified Reference Material | 203645-53-8 |

| Sigma-Aldrich (PESTANAL®) | - | Dichlorvos-(dimethyl-d6) | Neat | - | Assay: ≥98.0% (HPLC), Isotopic Purity: ≥95.0 atom % D | 203645-53-8 |

| Cayman Chemical | - | This compound | Methanol | - | ≥99% deuterated forms (d1-d6) | 203645-53-8 |

| HPC Standards | 680860 | D6-Dichlorvos solution | Acetone | 100 µg/ml | High-purity reference material | 203645-53-8 |

| LGC Standards | - | Dichlorvos D6 (dimethyl D6) | Neat | - | Stable Isotope Labelled | - |

| Cambridge Isotope Laboratories | DLM-2829-0.01 | Dichlorvos (dimethyl-D₆, 98%) | Neat | - | Chemical Purity: 98% | 203645-53-8 |

| ESSLAB | 2935.4-100-AN | This compound (dimethyl-d6) | Acetonitrile | 100 µg/mL | - | 203645-53-8 |

| MySkinRecipes | 180384 | This compound | - | - | 95%, 98 atom % D | 203645-53-8 |

Note: This table is not exhaustive and represents a snapshot of commercially available products. Please refer to the suppliers' websites for the most current information and to access Certificates of Analysis.

Application in Quantitative Analysis: The Role of an Internal Standard

This compound is primarily intended for use as an internal standard for the quantification of Dichlorvos by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][7] Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to their non-labeled counterparts.[1] This ensures they behave similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during ionization.[1][3][4]

The following diagram illustrates the logical relationship of using an isotopically labeled internal standard in quantitative analysis.

Caption: Workflow for quantitative analysis using an isotopically labeled internal standard.

Experimental Protocols

The specific experimental protocol for the use of this compound will depend on the sample matrix and the analytical instrumentation. However, a general workflow for the analysis of Dichlorvos in biological or environmental samples is outlined below.

Sample Preparation and Extraction

A common procedure for extracting Dichlorvos from biological samples involves solvent extraction, sometimes preceded by sample dilution or homogenization.[8] Solid-phase extraction (SPE) can also be employed for cleanup and concentration of the analyte and internal standard from complex matrices.[8][9]

General Protocol:

-

Sample Aliquoting: Take a known volume or weight of the sample (e.g., plasma, water, soil extract).

-

Internal Standard Spiking: Add a precise amount of this compound solution to the sample at the earliest stage of preparation.

-

Extraction:

-

Concentration and Reconstitution: Evaporate the solvent from the extract and reconstitute the residue in a solvent compatible with the analytical instrument.

Chromatographic and Mass Spectrometric Analysis

Dichlorvos and its deuterated internal standard can be analyzed by GC or LC coupled with a mass spectrometer. The specific conditions will need to be optimized for the instrument being used.

Example HPLC Method for Dichlorvos: One study describes an RP-HPLC method for the detection of Dichlorvos using the following conditions:[10]

-

Mobile Phase: Acetonitrile and Millipore water (50:50 v/v)[10]

-

Flow Rate: 1.5 mL/minute[10]

-

Detection: PDA detector at 200nm[10]

For mass spectrometric detection, which is necessary to differentiate between Dichlorvos and this compound, the instrument would typically be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. The mass-to-charge ratios (m/z) for Dichlorvos and this compound would be monitored.

The following diagram outlines a typical experimental workflow for the analysis of Dichlorvos using this compound as an internal standard.

Caption: Experimental workflow for pesticide residue analysis using an internal standard.

Conclusion

This compound certified reference material is readily available from multiple suppliers and serves as an indispensable tool for the accurate quantification of Dichlorvos in various matrices. Its use as an internal standard in GC-MS and LC-MS methods is crucial for mitigating matrix effects and ensuring the reliability of analytical data, which is paramount in research, environmental monitoring, and regulatory compliance. Researchers and scientists are encouraged to consult the technical documentation provided by the suppliers for detailed specifications and handling instructions.

References

- 1. Dichlorvos-(dimethyl-d6) PESTANAL , analytical standard 203645-53-8 [sigmaaldrich.com]

- 2. Dichlorvos-(dimethyl-d6) PESTANAL , analytical standard 203645-53-8 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. lcms.cz [lcms.cz]

- 5. hpc-standards.com [hpc-standards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Principle of Isotopic Dilution Analysis with Dichlorvos-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Isotopic Dilution Analysis (IDA), with a specific focus on the application of Dichlorvos-d6 for the accurate quantification of the organophosphate insecticide, Dichlorvos. This document details the theoretical underpinnings, experimental protocols, and data interpretation involved in this high-precision analytical technique.

Core Principle of Isotopic Dilution Analysis (IDA)

Isotopic Dilution Analysis is a powerful quantitative technique used to determine the concentration of a target analyte in a sample.[1] It is considered a primary reference method due to its high accuracy and precision, which largely circumvents issues related to incomplete sample recovery and matrix effects.[1] The fundamental principle of IDA involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard or "spike," to the sample.[2] This standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N).

This compound, in which six hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for Dichlorvos analysis.[3][4][5] It shares the same chemical and physical properties as the native Dichlorvos, ensuring it behaves identically during sample preparation, extraction, and chromatographic analysis.[2][5] However, its increased mass allows it to be distinguished from the unlabeled Dichlorvos by a mass spectrometer.[5]

By measuring the ratio of the signal from the native analyte to the isotopically labeled internal standard, the initial concentration of the analyte in the sample can be precisely calculated.[2] Any losses of the analyte during the analytical workflow will be mirrored by proportional losses of the internal standard, thus the ratio remains constant, leading to a highly accurate quantification.[1]

Experimental Workflow and Protocols

The successful application of IDA for Dichlorvos quantification relies on a meticulously executed experimental workflow. The following sections outline a typical protocol, from sample preparation to data analysis.

Materials and Reagents

-

Standards: Dichlorvos (analytical standard), this compound (internal standard)[3][6]

-

Solvents: Acetonitrile, Hexane, Acetone, Methanol (all LC-MS or GC grade)

-

Salts and Sorbents for QuEChERS: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate, Primary Secondary Amine (PSA)

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[7]

-

Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

-

Spiking: A known volume of the this compound internal standard solution is added to the homogenized sample.

-

Extraction: The sample is transferred to a centrifuge tube with acetonitrile. The tube is shaken vigorously.

-

Salting Out: QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrates) are added, and the tube is shaken again and then centrifuged. This step partitions the pesticides into the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing PSA and MgSO₄. The PSA removes interfering matrix components like organic acids and sugars. The tube is vortexed and centrifuged.

-

Final Extract: The resulting supernatant is the final extract ready for instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common and effective technique for the analysis of volatile and semi-volatile compounds like Dichlorvos.[8]

-

Instrumentation: A Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS) provides high selectivity and sensitivity.[9]

-

Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC.

-

Chromatographic Separation: The Dichlorvos and this compound are separated from other matrix components on a capillary column (e.g., HP-5ms).

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Dichlorvos and this compound.

Data Presentation and Interpretation

The use of an isotopically labeled internal standard ensures high-quality quantitative data. The following tables summarize typical performance characteristics of a validated method for Dichlorvos analysis using IDA.

Table 1: Method Validation Parameters for Dichlorvos Analysis

| Parameter | Typical Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 - 2 µg/kg |

| Limit of Quantification (LOQ) | 1.5 - 5 µg/kg |

| Intraday Precision (%RSD) | < 10% |

| Interday Precision (%RSD) | < 15% |

| Recovery | 85 - 110% |

Note: These values are illustrative and can vary depending on the matrix, instrumentation, and specific protocol.[10][11]

Table 2: Example GC-MS/MS Parameters for Dichlorvos and this compound

| Parameter | Dichlorvos | This compound |

| Precursor Ion (m/z) | 221 | 227 |

| Product Ion 1 (m/z) | 109 | 112 |

| Product Ion 2 (m/z) | 79 | 82 |

| Collision Energy (eV) | 10 | 10 |

| Retention Time (min) | ~10.2 | ~10.2 |

Note: Specific ions and collision energies should be optimized for the instrument in use.[7]

Conclusion

Isotopic Dilution Analysis using this compound as an internal standard offers a robust and highly accurate method for the quantification of Dichlorvos in a variety of complex matrices. By compensating for sample loss during preparation and matrix-induced signal suppression or enhancement, this technique provides reliable data essential for regulatory compliance, food safety, environmental monitoring, and toxicological studies. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound [myskinrecipes.com]

- 6. thamesrestek.co.uk [thamesrestek.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. dfs.nic.in [dfs.nic.in]

- 11. researchgate.net [researchgate.net]

The Critical Role of Dichlorvos-d6 in Ensuring Accuracy in Pesticide Residue Analysis

An In-depth Technical Guide for Researchers and Analytical Scientists

In the meticulous world of pesticide residue analysis, achieving accurate and reliable quantification of analytes is paramount. This is especially critical for highly regulated and potentially toxic compounds like Dichlorvos, an organophosphate insecticide. The inherent complexities of sample matrices, ranging from agricultural products to environmental samples, can introduce significant variability and error into analytical measurements. To counteract these challenges, the use of isotopically labeled internal standards has become a cornerstone of modern analytical chemistry. This guide delves into the pivotal role of Dichlorvos-d6, the deuterated analog of Dichlorvos, in providing the necessary precision and accuracy for robust pesticide residue analysis.

The Principle of Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of Dichlorvos due to its near-identical chemical and physical properties to the native compound.[1] The only significant difference is its mass, owing to the replacement of six hydrogen atoms with deuterium atoms.[1] This mass difference allows for its distinct detection by mass spectrometry (MS), while its chemical similarity ensures that it behaves almost identically to the target analyte throughout the entire analytical workflow, from extraction and cleanup to chromatographic separation and ionization.[1]

This principle, known as isotope dilution mass spectrometry (IDMS), is a powerful technique for correcting for analyte loss at any stage of the analysis.[1] By spiking a known amount of this compound into the sample at the very beginning of the sample preparation process, any subsequent losses of the native Dichlorvos will be mirrored by proportional losses of its deuterated counterpart. The ratio of the native analyte to the internal standard is measured by the mass spectrometer, and this ratio remains constant regardless of sample loss. This allows for highly accurate quantification, as the internal standard effectively normalizes for variations in extraction efficiency, matrix effects, and instrument response.

Core Applications in Analytical Workflows

This compound is predominantly employed in conjunction with highly sensitive and selective analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] Its use is integral to methods developed for monitoring Dichlorvos residues in a wide array of matrices, including:

-

Food and Agricultural Products: Fruits, vegetables, grains, and processed foods.

-

Environmental Samples: Water, soil, and air.[2]

-

Biological Matrices: Plasma, urine, and tissues for toxicological and exposure studies.[5]

Quantitative Data Summary

The use of this compound as an internal standard significantly enhances the quality of quantitative data. The following tables summarize typical performance characteristics of analytical methods employing this internal standard.

Table 1: Method Performance Data for Dichlorvos Analysis using this compound Internal Standard

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC/MS-SIM | Plasma | No data | No data | No data | Nordgren 1981[5] |

| HPLC/APCI-MS(SIM) | Serum | No data | 2 ng/mL | 80 | Kawasaki et al. 1992[5] |

| GC-MS/MS | Water | No data | 2.15 x LOD | No data | PerkinElmer Application Note[2] |

| LC-MS/MS | Pulses | No data | No data | High | eurl-pesticides.eu[3] |

| GC-MS | Blood | No data | 0.55 µg/mL | 86-95 | ResearchGate Publication[6] |

| GC-MS | Liver | No data | 1.1 µg/g | 86-95 | ResearchGate Publication[6] |

Table 2: Mass Spectrometry Parameters for Dichlorvos and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Dichlorvos | 185.0 | 93.0 | - | 12 |

| This compound | 191.0 | 99.1 | - | 12 |

| This compound | 115.0 | 83.0 | - | 6 |

Data compiled from a PerkinElmer Application Note.[2]

Detailed Experimental Protocols

The following sections outline representative experimental protocols for the analysis of Dichlorvos in a food matrix using this compound as an internal standard. These protocols are based on widely accepted methodologies such as QuEChERS for sample preparation.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a variety of food matrices.

Materials:

-

Homogenized sample (e.g., fruit or vegetable)

-

This compound internal standard solution (concentration to be determined based on expected analyte levels)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 10-15 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

The upper layer is the acetonitrile extract containing the pesticides.

-

For cleanup, transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing PSA, C18, and MgSO₄.

-

Shake the cleanup tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Instrumental Analysis: GC-MS/MS

Instrumentation:

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

-

Capillary column suitable for pesticide analysis (e.g., a low-bleed (5%-phenyl)-methylpolysiloxane column).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Pulsed Splitless

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

Typical MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor the transitions specified in Table 2 for both Dichlorvos and this compound.

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical analytical workflow and the logical relationship underpinning the use of an internal standard.

Caption: A typical experimental workflow for pesticide residue analysis.

Caption: The principle of accurate quantification using an internal standard.

Conclusion

The use of this compound as an internal standard is an indispensable tool in the modern analytical laboratory for the accurate and reliable quantification of Dichlorvos residues. Its ability to mimic the behavior of the native analyte throughout the analytical process provides a robust mechanism to correct for the inevitable variations and losses that occur during sample preparation and analysis. By incorporating this compound into their methodologies, researchers and scientists can have a high degree of confidence in the integrity of their results, ensuring data quality for regulatory compliance, food safety assessment, and environmental monitoring.

References

- 1. This compound [myskinrecipes.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. lcms.cz [lcms.cz]

- 5. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Analysis of Dichlorvos using Dichlorvos-d6 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a widely used organophosphate insecticide, is of significant environmental and toxicological concern.[1] Accurate and reliable quantification of Dichlorvos in various matrices is crucial for monitoring its presence and ensuring safety. This application note provides a detailed protocol for the analysis of Dichlorvos in environmental and biological samples using gas chromatography-mass spectrometry (GC-MS) with Dichlorvos-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is essential for precise measurement as it compensates for analyte loss during sample preparation and instrumental variability.[2]

Experimental Protocol

This protocol outlines a general procedure for the analysis of Dichlorvos. The specific sample preparation steps may need to be optimized depending on the matrix (e.g., water, soil, food, biological tissue).

Materials and Reagents

-

Dichlorvos standard

-

This compound (Internal Standard)

-

Solvents (e.g., hexane, ethyl acetate, acetonitrile, dichloromethane - all pesticide residue grade)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS kits

-

Deionized water

-

Sample containers

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are two common approaches: Solid Phase Extraction (SPE) for water samples and a generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for solid samples like fruits and vegetables.

A. Solid Phase Extraction (SPE) for Water Samples

-

Sample Collection: Collect 1 L of water sample in a clean glass bottle.

-

Fortification: Add a known concentration of this compound internal standard to the water sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water.

-

Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove interferences.

-

Drying: Dry the cartridge under vacuum or by passing a stream of nitrogen for 10-15 minutes.

-

Elution: Elute the trapped analytes with 5-10 mL of ethyl acetate.

-

Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

-

Analysis: The sample is now ready for GC-MS analysis.

B. QuEChERS for Solid Samples (e.g., Fruits and Vegetables)

-

Homogenization: Homogenize 10-15 g of the sample.

-

Extraction:

-

Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard.[3]

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[3][4]

-

Shake vigorously for 1 minute.[4]

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive SPE Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a dispersive SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Concentration:

-

Centrifuge for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) to a final volume of 1 mL.

-

-

Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for Dichlorvos analysis. These may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Oven Program | Initial temperature 60-80°C, hold for 1-2 min, ramp at 15-25°C/min to 170-250°C, then ramp at 20-30°C/min to 280-310°C, hold for 3-5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230-260 °C[5] |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C[6] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Data Analysis

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of Dichlorvos to the peak area of this compound against the concentration of Dichlorvos.

-

Confirmation: The presence of Dichlorvos is confirmed by comparing the retention time and the ratio of the quantifier and qualifier ions with that of a known standard.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of Dichlorvos.

| Parameter | Value | Matrix | Reference |

| Limit of Quantification (LOQ) | 0.55 µg/mL | Blood | |

| Limit of Quantification (LOQ) | 1.1 µg/g | Tissue | [1] |

| Limit of Quantification (LOQ) | 2 µg/kg | Fruits and Vegetables | |

| Recovery | 86-95% | Autopsy Samples | [1] |

| Recovery | 74-85% | Biological Tissue/Plasma | [7] |

| Linearity (r²) | >0.99 | Various | [8] |

Visualizations

Experimental Workflow

Caption: Workflow for Dichlorvos analysis by GC-MS.

Logical Relationship of Key Steps

Caption: Key components for accurate Dichlorvos quantification.

References

- 1. dfs.nic.in [dfs.nic.in]

- 2. This compound [myskinrecipes.com]

- 3. agilent.com [agilent.com]

- 4. hpst.cz [hpst.cz]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Dichlorvos in Agricultural Samples using Dichlorvos-d6

Audience: This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and environmental monitoring who are involved in the quantitative analysis of pesticide residues.

Abstract: This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dichlorvos in complex matrices. The method incorporates a stable isotope-labeled internal standard, Dichlorvos-d6, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] The protocol details a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This robust method is suitable for high-throughput laboratories requiring reliable quantification of Dichlorvos at trace levels.

Experimental Protocols

Materials and Reagents

-

Standards: Dichlorvos certified reference material (CRM), this compound (CAS: 203645-53-8) CRM.[3][4][5]

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: HPLC grade formic acid, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).

-

Sample Preparation: QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl), 15 mL polypropylene centrifuge tubes.

-

LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for optimal separation.[6]

Standard Preparation

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Dichlorvos and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Dichlorvos primary stock with an 80:20 water/acetonitrile mixture to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

Sample Preparation Protocol (QuEChERS)

-

Homogenization: Weigh 10 g of the homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard working solution to the sample.

-

Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

-

Salting-Out: Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl). Immediately cap and shake for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the phases.

-

Dilution & Filtration: Transfer an aliquot of the upper acetonitrile layer and dilute it with water (e.g., 1:4 v/v) to match the initial mobile phase composition. Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

Liquid Chromatography (LC) Parameters

A typical LC method involves a gradient elution to ensure the separation of Dichlorvos from matrix interferences.

| Parameter | Condition |

| Column | C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |